Methyl 2,4-dihydroxy-7-methylquinoline-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dihydroxy-7-methylquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a β-ketoester in the presence of an acid catalyst . The reaction conditions often include refluxing in ethanol or methanol, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dihydroxy-7-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
Methyl 2,4-dihydroxy-7-methylquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2,4-dihydroxy-7-methylquinoline-3-carboxylate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes, such as topoisomerases, which are essential for DNA replication and repair . These interactions make it a potential candidate for anticancer and antimicrobial therapies.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Exhibits antifungal and antibacterial activities.
7-Methylquinoline: Used in the synthesis of various pharmaceuticals.
Uniqueness
Methyl 2,4-dihydroxy-7-methylquinoline-3-carboxylate is unique due to the presence of both hydroxyl and carboxylate groups, which enhance its reactivity and potential biological activities. Its specific substitution pattern on the quinoline ring also contributes to its distinct chemical properties and applications .
Properties
Molecular Formula |
C12H11NO4 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
methyl 4-hydroxy-7-methyl-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-6-3-4-7-8(5-6)13-11(15)9(10(7)14)12(16)17-2/h3-5H,1-2H3,(H2,13,14,15) |
InChI Key |
VNHMYRVAKWAAMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C(=O)N2)C(=O)OC)O |
Origin of Product |
United States |
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